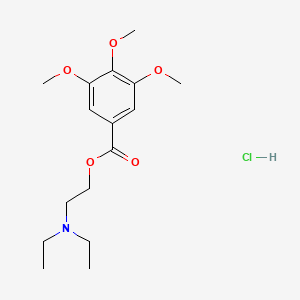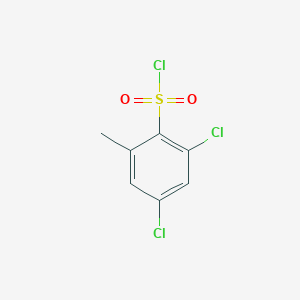
2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid
Overview
Description
“2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid” is a chemical compound with the molecular formula C10H9F3O3 and a molecular weight of 234.171. It’s represented by the SMILES string OC(=O)COC(c1ccccc1)C(F)(F)F1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid”. However, it’s worth noting that Sigma-Aldrich, a leading chemical supplier, provides this compound, indicating that it can be synthesized1.Molecular Structure Analysis
The molecular structure of “2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid” can be represented by the SMILES string OC(=O)COC(c1ccccc1)C(F)(F)F1. This indicates that the compound contains an acetic acid group (OC(=O)) attached to a phenyl group (c1ccccc1) through an ether linkage (COC) and a trifluoroethyl group (C(F)(F)F).
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid” include a molecular weight of 234.17 and a molecular formula of C10H9F3O31. The compound is represented by the SMILES stringOC(=O)COC(c1ccccc1)C(F)(F)F1.Scientific Research Applications
Environmental Remediation and Wastewater Treatment
Research into organic acids, including 2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid, has shown promising applications in environmental remediation and wastewater treatment. Organic acids are utilized as less corrosive alternatives to hydrochloric acid in acidizing operations for carbonate and sandstone formations in oil and gas operations. These operations aim to enhance the permeability of reservoir rocks, facilitating improved recovery of hydrocarbons. Organic acids, due to their retardation performance, have been effectively used for formation damage removal, dissolution, and high-temperature applications. Their role extends to dissolving drilling mud filter cakes and as iron sequestering agents, demonstrating their versatility in industrial applications related to environmental management and resource recovery (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Industrial Applications
In the context of industrial cleaning, organic acids, including derivatives similar to 2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid, have been investigated for their potential as corrosion inhibitors. These substances are particularly useful in acidic solutions for cleaning ferrous and non-ferrous metals. Their effectiveness is attributed to the presence of heteroatoms (O, S, N, P) and π-electrons, which can inhibit metallic dissolution in aggressive acidic media. This application is crucial for maintaining the integrity of industrial equipment and ensuring the longevity of metallic components in various manufacturing processes (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).
Biotechnological and Biomedical Research
The unique properties of organic acids, including those related to 2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid, have been leveraged in biotechnological and biomedical research. For instance, acetic acid, a simple organic acid, has been extensively studied for its role in yeast cell death mechanisms. Understanding the molecular events and regulatory pathways influenced by acetic acid can provide insights into developing robust yeast strains for industrial applications and potential therapeutic targets in biomedicine (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).
Food and Beverage Industry
Acetic acid bacteria, related to the broader family of organic acids, play a crucial role in the production of vinegar and fermented beverages such as kombucha, kefir, and lambic beer. Their oxidative fermentation process is key to transforming substrates into valuable products. Research into the physiology of these bacteria aids in optimizing fermentation processes and developing new fermented products with potential health benefits. This research also supports the food industry's efforts to meet consumer demand for traditional and innovative fermented beverages (Lynch, Zannini, Wilkinson, Daenen, & Arendt, 2019).
Safety And Hazards
The safety data sheet (SDS) for “2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid” can be found at Echemi.com2. However, the specific hazards associated with this compound are not provided in the search results.
Future Directions
As for the future directions, it’s hard to predict without specific information on the current research trends and applications of “2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid”. However, given its unique structure, it could potentially be used in various chemical reactions and syntheses.
Please note that this analysis is based on the information available from the search results and may not cover all aspects of the compound. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2-(2,2,2-trifluoro-1-phenylethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)9(16-6-8(14)15)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFVPBIDJMYUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385377 | |
| Record name | 2-(2,2,2-trifluoro-1-phenylethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid | |
CAS RN |
53623-80-6 | |
| Record name | 2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53623-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2,2-trifluoro-1-phenylethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1351224.png)
![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)





![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1351241.png)




